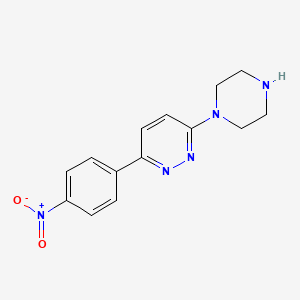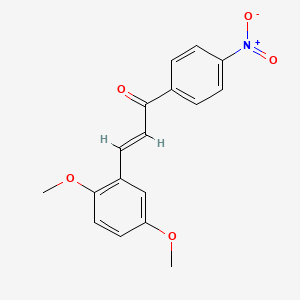
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as 4-ethyl-3,4,5-trimethoxybenzene, is an organic compound belonging to the class of benzene derivatives. It is a colorless solid that has a wide range of applications in the pharmaceutical and chemical industries. In particular, it is used as a synthetic intermediate in the synthesis of various drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene has a wide range of applications in scientific research. It has been used as a synthetic intermediate in the synthesis of various drugs and other compounds. It has also been used to synthesize a variety of heterocyclic compounds, such as pyridines and quinolines. In addition, it has been used in the synthesis of organic semiconductors, such as polythiophenes and polyanilines.
Wirkmechanismus
The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene is not well-understood. However, it is believed that the compound may interact with enzymes and receptors in the body to produce its effects. It is also believed that the compound may act as an antioxidant, as it has been shown to scavenge free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene are not well-understood. However, it is believed that the compound may have anti-inflammatory and anti-oxidant effects. In addition, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene has several advantages and limitations for laboratory experiments. One advantage is that the compound is relatively inexpensive and readily available. Another advantage is that it is a highly stable compound that can be stored for long periods of time without significant degradation. A limitation is that the compound is not soluble in water, which may limit its use in some experiments.
Zukünftige Richtungen
The future directions for (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene research include further investigations into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to explore its potential as a drug delivery system and its use in the synthesis of organic semiconductors. Finally, further research is needed to explore its potential as a novel anti-inflammatory agent.
Synthesemethoden
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene can be synthesized via a three-step process. The first step involves the reaction of ethylbenzene with a mixture of sulfuric acid and nitric acid to form 4-ethyl-1,2,3-trimethoxybenzene. The second step involves the reaction of 4-ethyl-1,2,3-trimethoxybenzene with sulfuric acid and nitric acid to form (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene. The third step involves the reaction of (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene with sulfuric acid and nitric acid to form (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene.
Eigenschaften
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-14-6-9-16(10-7-14)17(21)11-8-15-12-18(22-2)20(24-4)19(13-15)23-3/h6-13H,5H2,1-4H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAHYIJPSTUYJE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)





![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)






